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Compound Name: Antileishmanial agent-19

Cat. No.: B12398402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary characterization of the leishmanicidal activity of

agents designated as "Antileishmanial agent-19" in recent literature. It has come to light that

this designation does not refer to a single chemical entity but encompasses at least two distinct

classes of compounds: synthetic antimicrobial peptides and a triazole-derived small molecule.

This document summarizes the available quantitative data, details the experimental protocols

used for their characterization, and visualizes the proposed mechanisms of action and

experimental workflows.

Section 1: Synthetic Antimicrobial Peptides - 19-2.5
and 19-4LF
Peptides 19-2.5 and 19-4LF are synthetic anti-lipopolysaccharide peptides (SALPs) that have

been investigated for their potential as repurposed antileishmanial drugs. The primary focus of

the research has been on their efficacy against Leishmania major, the causative agent of

cutaneous leishmaniasis.[1][2][3]

Quantitative Data Summary
The leishmanicidal activity and cytotoxicity of peptides 19-2.5 and 19-4LF have been evaluated

in vitro. The key findings are summarized in the table below.
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Peptide Target Assay
Concentrati
on

Result
Host Cell
Toxicity

19-2.5

L. major

intracellular

amastigotes

In vitro

macrophage

infection

1 µg/mL

Significant

reduction in

amastigotes

per

macrophage

(p ≤ 0.001)[1]

[3]

No toxicity

observed in

host

macrophages

at 4 µg/mL[3]

19-4LF

L. major

intracellular

amastigotes

In vitro

macrophage

infection

1 µg/mL

Significant

reduction in

amastigotes

per

macrophage

(p ≤ 0.001)[1]

[3]

No toxicity

observed in

host

macrophages

at 4 µg/mL[3]

Experimental Protocols
In Vitro Leishmanicidal Activity Assay:

Cell Culture: Mouse macrophages are seeded in appropriate culture plates and allowed to

adhere.

Infection: Macrophages are infected with metacyclic L. major promastigotes.

Treatment: After a 24-hour incubation period to allow for parasite internalization, the infected

macrophages are treated with Peptide 19-2.5 or 19-4LF at a final concentration of 1 µg/mL.

[1][3]

Evaluation: The number of amastigotes per infected macrophage is determined

microscopically after an appropriate incubation period. A significant reduction in the number

of amastigotes compared to untreated control cells indicates leishmanicidal activity.[1]

Gene Expression Analysis (q-PCR):
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RNA Extraction: RNA is extracted from treated and untreated infected macrophages.

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

Quantitative PCR: q-PCR is performed using specific primers for genes of interest, including

those related to drug resistance (yip1), virulence (gp63), and parasite proliferation (Cyclin 1

and Cyclin 6) in Leishmania, as well as host immune response genes (IL-12p35, TNF-α,

iNOS, IL-4, IL-6) and the P2X7 purinergic receptor.[1][2]

Proposed Mechanism of Action
The leishmanicidal activity of peptides 19-2.5 and 19-4LF appears to be multifactorial, involving

both direct effects on the parasite and modulation of the host immune response. In vitro studies

have shown that these peptides downregulate key parasite genes involved in proliferation,

virulence, and drug resistance.[1][2] In vivo, treatment with these peptides leads to a shift

towards a Th1-type immune response, characterized by an increase in pro-inflammatory

cytokines, and a downregulation of the P2X7 purinergic receptor in skin lesions.[1][2]

Peptide 19-2.5 / 19-4LF

Leishmania major
(intracellular amastigote)

Direct Effect

Infected Macrophage

Enters

Modulates Host

Parasite Gene ExpressionModulates

Host Immune Response

Proliferation
(Cyclin 1, Cyclin 6)Downregulates

Virulence
(gp63)Downregulates

Drug Resistance
(yip1)

Downregulates

Th1 Response
(IL-12p35, TNF-α, iNOS)

Upregulates

P2X7 ReceptorDownregulates

Parasite Death
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Click to download full resolution via product page

Caption: Proposed mechanism of action for peptides 19-2.5 and 19-4LF.

Section 2: Triazole Derivative - Compound 19
Compound 19 is a 1,4-diaryl-1,2,3-triazole derivative of the neolignan machilin G. Its

antileishmanial properties have been evaluated against Leishmania (Leishmania)

amazonensis.[4]

Quantitative Data Summary
The in vitro activity of Compound 19 against intracellular amastigotes and its cytotoxicity

against a mammalian cell line are detailed below.

Compound Target Assay IC50
Host Cell
Cytotoxicity
(J774.A1)

Selectivity
Index (SI)

Compound

19

L. (L.)

amazonensis

intracellular

amastigotes

In vitro

macrophage

infection

4.4 µM 46.6 µM 10.6

Experimental Protocols
In Vitro Antiamastigote Activity Assay:

Cell Culture: J774.A1 macrophages are cultured in appropriate media.

Infection: Macrophages are infected with L. (L.) amazonensis promastigotes.

Treatment: After infection, the cells are treated with varying concentrations of Compound 19.

Evaluation: The number of intracellular amastigotes is determined, and the IC50 value is

calculated as the concentration of the compound that reduces the number of intracellular

parasites by 50% compared to untreated controls.[4]
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Cytotoxicity Assay:

Cell Culture: J774.A1 cells are seeded in 96-well plates.

Treatment: The cells are exposed to different concentrations of Compound 19.

Evaluation: Cell viability is assessed using a suitable method (e.g., MTT assay), and the

IC50 value is determined as the concentration that reduces cell viability by 50%.[4]

Nitric Oxide (NO) Production Assay:

Cell Culture and Infection: Macrophages are infected with L. (L.) amazonensis.

Treatment: Infected cells are treated with Compound 19.

Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant

is measured using the Griess reagent. An increase in NO production compared to untreated

infected cells is indicative of macrophage activation.[4]

Proposed Mechanism of Action
The leishmanicidal effect of Compound 19 is suggested to be mediated through the activation

of the host macrophage's killing mechanisms. Specifically, it has been shown to induce the

production of nitric oxide (NO), a key molecule involved in the intracellular killing of Leishmania

parasites.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6273954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273954/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Infect J774.A1 Macrophages
with L. amazonensis

Treat with Compound 19
(Varying Concentrations)

Evaluate Antiamastigote Activity Measure Nitric Oxide Production

Calculate IC50 Assess Mechanism of Action

Click to download full resolution via product page

Caption: Experimental workflow for evaluating Compound 19's activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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